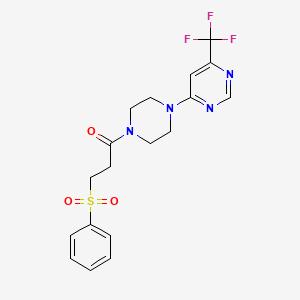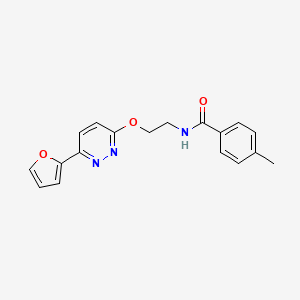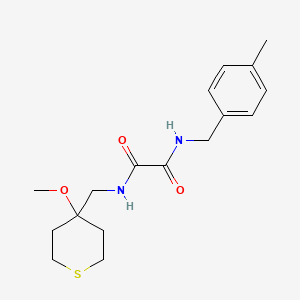
2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antimicrobial Properties
Research demonstrates that compounds containing fluorobenzamides, similar in structure to "2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide", exhibit promising antimicrobial activity. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, showing significant antimicrobial screening results against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Antibacterial Activity
Similarly, compounds related to "2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-6-fluorobenzamide" have shown effectiveness as antibacterial agents. Bouzard et al. (1992) prepared and tested a series of fluoro naphthyridines for their in vitro and in vivo antibacterial activities, finding that certain substitutions on the cycloalkylamino group significantly enhanced antibacterial efficacy (Bouzard et al., 1992).
Drug Development and Chemical Reactivity
Further studies explore the chemical reactivity of similar compounds, with applications in drug development. For example, Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, yielding cyclopropanation products and demonstrating the potential of such compounds in synthesizing drug molecules with specific biological activities (Braun, Frank, & Ganter, 2012).
properties
IUPAC Name |
2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-13-2-1-3-14(18)15(13)16(21)20-8-10-6-12(9-19-7-10)11-4-5-11/h1-3,6-7,9,11H,4-5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJYHKBRVJIRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



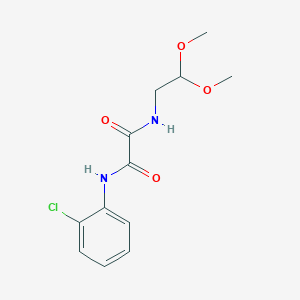
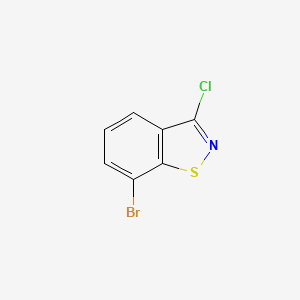
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)

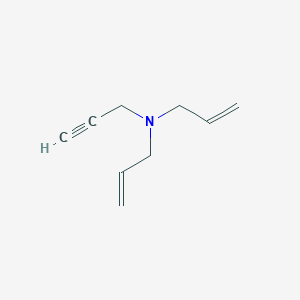
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)
